molecular formula C20H22ClNO3 B5967251 2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride

2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride

Cat. No.: B5967251
M. Wt: 359.8 g/mol
InChI Key: INSAUGQFMMQTAS-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride is a synthetic compound known for its pharmacological properties. It is a derivative of fluorenecarboxylic acid and has been studied for its potential therapeutic applications, particularly in the treatment of depressive and anxiety disorders .

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with 2-diethylaminoethyl chloride. The reaction is typically carried out in toluene under reflux conditions for several hours. The resulting product is then filtered, rinsed with hexane, and crystallized from a mixture of isopropanol and ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride has been extensively studied for its pharmacological properties. It has shown promise as an antidepressant and anxiolytic agent due to its central muscarinic anticholinergic activity. The compound has been found to exhibit significant psychotropic activity without causing adverse peripheral anticholinergic effects, making it a potential candidate for the treatment of affective disorders . Additionally, it has applications in neuropharmacology research and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride involves its interaction with central muscarinic receptors. The compound acts as an antagonist at these receptors, inhibiting the action of acetylcholine and thereby exerting its antidepressant and anxiolytic effects. The molecular targets include central muscarinic receptors, and the pathways involved are related to the modulation of cholinergic neurotransmission .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride is structurally similar to other fluorenecarboxylic acid derivatives and amizil analogs. it is unique in its ability to provide significant central muscarinic anticholinergic activity without causing peripheral anticholinergic effects. Similar compounds include:

Properties

IUPAC Name

2-(diethylamino)ethyl 9-oxofluorene-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3.ClH/c1-3-21(4-2)12-13-24-20(23)17-11-7-10-16-18(17)14-8-5-6-9-15(14)19(16)22;/h5-11H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAUGQFMMQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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